molecular formula C20H22N4O3 B3769261 methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate

methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B3769261
M. Wt: 366.4 g/mol
InChI Key: FQIHFAGDLNRWLB-UHFFFAOYSA-N
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Description

Methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazole ring, and finally the incorporation of the piperidine moiety. Key steps may include:

    Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

    Pyrazole Formation: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Piperidine Incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, pyrazole, and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction may produce various hydrogenated derivatives.

Scientific Research Applications

Methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate: Similar compounds include other indole-pyrazole derivatives and piperidine-containing molecules.

    Indole Derivatives: Compounds such as indole-3-carboxylate and indole-3-acetic acid.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a diverse range of biological targets. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 1-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-27-20(26)15-7-9-23(10-8-15)19(25)17-12-16(21-22-17)13-24-11-6-14-4-2-3-5-18(14)24/h2-6,11-12,15H,7-10,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIHFAGDLNRWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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